molecular formula C9H18ClNO2 B2418139 tert-Butyl pyrrolidine-3-carboxylate hydrochloride CAS No. 1620955-76-1

tert-Butyl pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2418139
CAS No.: 1620955-76-1
M. Wt: 207.7
InChI Key: VWUUCHCTXOIYMN-UHFFFAOYSA-N
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Description

tert-Butyl pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the reactivity and stability of the compound.

Properties

IUPAC Name

tert-butyl pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUUCHCTXOIYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620955-76-1
Record name tert-butyl pyrrolidine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl pyrrolidine-3-carboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with a suitable base to form the desired product . The reaction typically takes place under mild conditions, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield pyrrolidine-3-carboxylic acid .

Mechanism of Action

The mechanism of action of tert-Butyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pyrrolidine ring provides a rigid scaffold that can fit into the active sites of target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

tert-Butyl pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural characteristics, including a pyrrolidine ring and a tert-butyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₇ClN₄O₂
  • Molecular Weight : 210.7 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butyl group and a carboxylate moiety, which enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly α-glucosidase, which plays a crucial role in carbohydrate digestion. This inhibition can be beneficial for managing type 2 diabetes by slowing carbohydrate absorption in the intestines.
  • Protein-Ligand Interactions : It acts as a ligand in binding studies, helping to elucidate structure-activity relationships of biologically active molecules. The steric hindrance provided by the tert-butyl group influences binding affinity and selectivity towards specific receptors or enzymes.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Enzyme Inhibition Inhibits α-glucosidase, potentially aiding in diabetes management by reducing carbohydrate absorption.
Antiviral Properties Investigated for antiviral effects, although specific mechanisms remain under research.
Cytotoxic Effects Exhibits cytotoxicity against various cancer cell lines, inducing apoptosis through caspase activation.
Neuroprotective Effects Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

  • Inhibition of α-Glucosidase :
    • A study demonstrated that this compound exhibits competitive inhibition against α-glucosidase with an IC₅₀ value indicating effective dosage for therapeutic applications in diabetes management.
  • Cytotoxicity in Cancer Cells :
    • Research on various cancer cell lines highlighted that the compound induces apoptosis via mitochondrial pathways. Western blot analysis showed increased levels of cleaved caspase-3, confirming the compound's role in promoting programmed cell death .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective properties of this compound suggest potential benefits in treating conditions like Alzheimer's disease, where modulation of neurotransmitter systems is critical.

Q & A

Q. What are the standard synthetic routes for tert-butyl pyrrolidine-3-carboxylate hydrochloride, and how can intermediates be purified?

this compound is typically synthesized via carbamate protection of pyrrolidine derivatives. A common method involves reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the tert-butoxycarbonyl (Boc) group. The hydrochloride salt is then formed by treating the free base with HCl in a solvent like dioxane or ethyl acetate. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the Boc-protected pyrrolidine structure and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR.
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity, often using gradients of acetonitrile/water with 0.1% trifluoroacetic acid.
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H⁺] for the free base and [M-Cl⁻] for the hydrochloride salt).
  • Melting point analysis : Confirms consistency with literature values (e.g., 191–194°C for similar hydrochloride salts) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for chiral drug intermediates?

Enantiomeric purity is crucial for pharmaceutical applications. Methods include:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts during pyrrolidine ring formation.
  • Resolution via diastereomeric salts : React racemic mixtures with chiral acids (e.g., tartaric acid) and isolate by fractional crystallization.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer. Recent studies highlight challenges in maintaining stereointegrity during Boc deprotection; mild acidic conditions (e.g., 4M HCl in dioxane) minimize racemization .

Q. What strategies mitigate hygroscopicity and instability of this compound during storage?

The hydrochloride salt is hygroscopic, leading to hydrolysis or aggregation. Recommendations:

  • Storage : Anhydrous conditions (desiccator with P₂O₅) at –20°C in amber vials.
  • Lyophilization : Freeze-drying improves long-term stability by removing residual solvents.
  • Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent moisture uptake during weighing .

Q. How can researchers validate analytical methods for detecting impurities in this compound?

Follow ICH Q2(R1) guidelines:

  • Forced degradation studies : Expose the compound to heat (80°C), acid/base (0.1N HCl/NaOH), and UV light to identify degradation products.
  • Linearity and LOD/LOQ : Validate HPLC methods with calibration curves (R² >0.99) and detection limits <0.1%.
  • Column selection : Compare C18, HILIC, and chiral columns to resolve co-eluting impurities. Data from similar pyrrolidine derivatives suggest C18 with 0.1% heptafluorobutyric acid improves peak symmetry .

Q. How should contradictory data on compound stability be resolved (e.g., conflicting HPLC vs. NMR results)?

Contradictions may arise from:

  • Solvent interactions : NMR signals in DMSO-d₆ may obscure degradation products visible in HPLC.
  • Dynamic vs. static conditions : Stability under ambient storage (static) vs. accelerated thermal stress (dynamic). Resolution requires orthogonal analyses:
  • ²D NMR (HSQC, HMBC) : Assign ambiguous peaks to confirm structural integrity.
  • LC-MS/MS : Correlate HPLC peaks with exact mass data.
  • Karl Fischer titration : Quantify water content to assess hygroscopicity impact .

Methodological Guidance

  • Stereochemical analysis : Use vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration confirmation.
  • Scale-up challenges : Replace column chromatography with preparative HPLC or continuous-flow reactors to improve yield and reduce solvent waste .

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